

# A Comparative Guide to Experimental and Theoretical Spectroscopic Data of Tetraphenylmethane

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This guide provides a detailed cross-referencing of experimental and theoretical spectroscopic data for **tetraphenylmethane** (C<sub>25</sub>H<sub>20</sub>). Designed for researchers, scientists, and professionals in drug development, this document summarizes key spectroscopic properties and outlines the methodologies used for their determination. By juxtaposing experimental measurements with computational predictions, this guide aims to offer a comprehensive understanding of the molecule's structural and electronic characteristics.

# **Data Presentation: A Comparative Summary**

The following tables summarize the available quantitative spectroscopic data for **tetraphenylmethane**, comparing experimentally measured values with theoretically calculated counterparts where available.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy



Parameter	Experimental Data	Theoretical Data
<sup>1</sup> Η NMR (δ in ppm)	7.18 - 7.27 (multiplet, 20H) in CDCl <sub>3</sub> [1]	Not available in search results
<sup>13</sup> C NMR (δ in ppm)	Data not available in search results	Not available in search results
Quaternary Carbon		
Aromatic Carbons	_	

Table 2: Vibrational Spectroscopy (Infrared - IR)

Experimental Peak (cm <sup>-1</sup> ) (Solid Phase)[2]	Theoretical Peak (cm <sup>-1</sup> ) (Gas Phase)	Assignment (Tentative)
~3050 - 3080	Not available in search results	Aromatic C-H Stretch
~1595	Not available in search results	Aromatic C=C Stretch
~1490	Not available in search results	Aromatic C=C Stretch
~1445	Not available in search results	Aromatic C=C Stretch
~740	Not available in search results	C-H Out-of-plane Bend
~695	Not available in search results	C-H Out-of-plane Bend

Note: Raman spectroscopy data was not available in the search results.

Table 3: Electronic Spectroscopy (UV-Vis)

Parameter	Experimental Data (in cyclohexane)	Theoretical Data (TD-DFT)
λ_max (nm)	263[3]	Not available in search results
Molar Absorptivity ( $\epsilon$ ) (L·mol <sup>-1</sup> ·cm <sup>-1</sup> )	1910[3]	Not available in search results



Table 4: Mass Spectrometry (MS)

Parameter	Experimental Data (Electron Ionization)	Theoretical Value
Molecular Ion [M] <sup>+</sup> (m/z)	320	320.1565 (Monoisotopic Mass)
Key Fragment Ions (m/z)	243 [M-C <sub>6</sub> H₅] <sup>+</sup> , 165, 77[4]	Not applicable (requires specific fragmentation modeling)

# **Experimental and Theoretical Protocols Experimental Methodologies**

- Nuclear Magnetic Resonance (NMR): Solution-state <sup>1</sup>H NMR spectra were recorded on a 400 MHz spectrometer.[1] Deuterated chloroform (CDCl<sub>3</sub>) was used as the solvent, and chemical shifts were referenced to the residual solvent peak.[1]
- Infrared (IR) Spectroscopy: Solid-state IR spectra were obtained from samples prepared as split mulls, using Fluorolube for the 3800-1330 cm<sup>-1</sup> region and Nujol for the 1330-250 cm<sup>-1</sup> region.[2] The spectrum was recorded using a dispersive grating instrument.[2]
- UV-Vis Spectroscopy: The absorption spectrum was measured in cyclohexane solvent using a standard spectrophotometer.[3]
- Mass Spectrometry: Electron ionization (EI) mass spectra were obtained using a standard mass spectrometer, typically coupled with a gas chromatograph (GC-MS).

## **Theoretical Methodologies**

While specific theoretical data for **tetraphenylmethane** was limited in the search results, the standard computational protocols for generating such data are well-established.

 Geometry Optimization and Vibrational Frequencies: The first step in theoretical spectroscopy is to obtain an optimized molecular geometry. This is typically achieved using Density Functional Theory (DFT), a quantum mechanical modeling method. A common functional used for such calculations is B3LYP, paired with a basis set like 6-31G\* or a

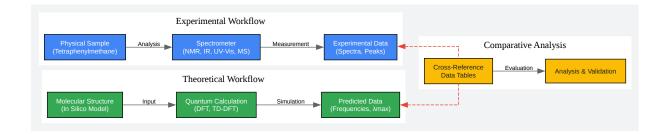


correlation-consistent basis set such as cc-pVTZ.[3] Following optimization, the vibrational frequencies (IR and Raman) are calculated by computing the second derivatives of the energy with respect to the atomic positions. This analysis confirms that the structure is a true energy minimum and provides the theoretical vibrational spectrum.

Electronic Excitations (UV-Vis Spectra): To predict the UV-Vis spectrum, Time-Dependent
Density Functional Theory (TD-DFT) is the most common method.[4][5] This calculation is
performed on the previously optimized ground-state geometry to compute the vertical
excitation energies (corresponding to absorption wavelengths) and their corresponding
oscillator strengths (corresponding to absorption intensities).[5][6]

#### **Workflow Visualization**

The following diagram illustrates the logical workflow for the cross-referencing of experimental and theoretical spectroscopic data, a fundamental practice in chemical research for structure validation and property prediction.



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Caption: Workflow for comparing experimental and theoretical spectroscopic data.

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